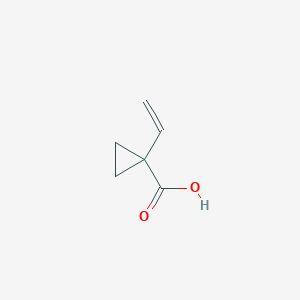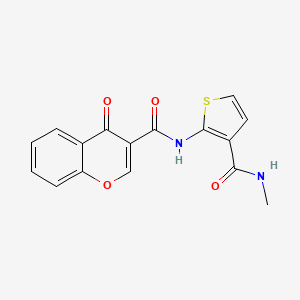
N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide, commonly known as MCC, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. MCC is a member of the chromene family and has shown promising results in various scientific research applications.
Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives, including “N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide”, have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Applications
Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Arrhythmic Effects
These compounds have been shown to have anti-arrhythmic effects , which could make them useful in the treatment of certain heart conditions.
Anti-Anxiety Applications
Thiophene derivatives have been reported to possess anti-anxiety properties , suggesting potential use in the management of anxiety disorders.
Anti-Fungal Properties
Thiophene derivatives, including “N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide”, have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections.
Anti-Cancer Applications
Thiophene derivatives have been reported to possess anti-cancer properties . This suggests potential applications in the treatment of various types of cancer.
Kinase Inhibiting Properties
Thiophene derivatives have been found to inhibit kinases , which are enzymes that play key roles in various cellular processes. This suggests potential applications in the treatment of diseases that involve abnormal kinase activity.
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives, which include “N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide”, have been synthesized and found to exhibit excellent fungicidal activities . This suggests potential applications in the control of plant diseases.
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene-based compounds interact with their targets in various ways depending on their specific structure and functional groups .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Thiophene-based compounds are known to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-17-14(20)10-6-7-23-16(10)18-15(21)11-8-22-12-5-3-2-4-9(12)13(11)19/h2-8H,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECLKFQVNCKLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=COC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylcarbamoyl)thiophen-2-yl)-4-oxo-4H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

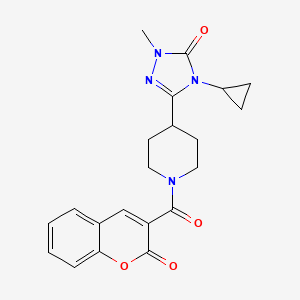
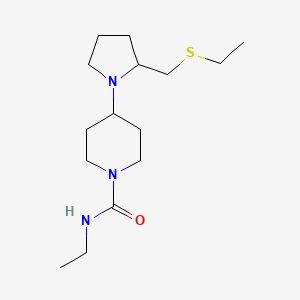
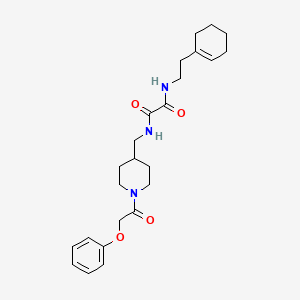
![2-amino-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2390351.png)
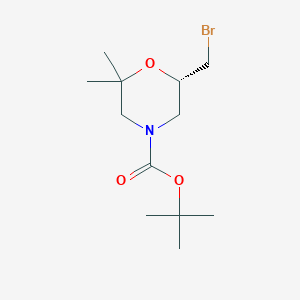
![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)
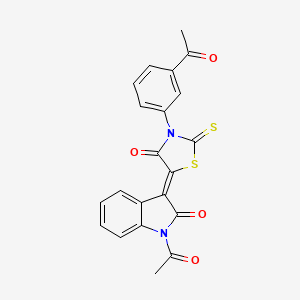
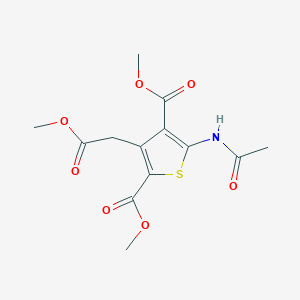
![N-benzyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2390359.png)
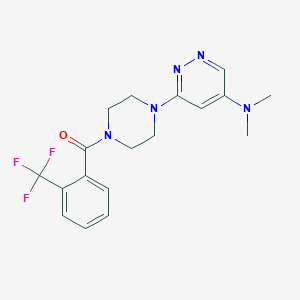
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2390361.png)
![5-(3-methoxypropyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2390363.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)
